
5-Nitro-1H-indazole-7-carboxylic acid
Overview
Description
5-Nitro-1H-indazole-7-carboxylic acid (CAS: 883290-89-9) is a nitro-substituted indazole derivative featuring a carboxylic acid group at position 7 and a nitro group at position 5 of the heterocyclic indazole scaffold. Its molecular formula is C₈H₅N₃O₄, with a molecular weight of 207.14 g/mol . Indazole derivatives are of significant interest in medicinal chemistry due to their versatility as intermediates in synthesizing bioactive molecules, including kinase inhibitors and anticancer agents. The nitro group enhances electrophilicity, while the carboxylic acid moiety enables hydrogen bonding and salt formation, influencing solubility and reactivity .
Preparation Methods
Direct Nitration of Indazole Derivatives
One common method for preparing 5-Nitro-1H-indazole-7-carboxylic acid involves the nitration of indazole derivatives. This process typically uses a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position on the indazole ring.
Procedure:
- Starting Material : Indazole-7-carboxylic acid.
- Reagents : Concentrated nitric acid and sulfuric acid.
- Conditions : The reaction is performed under controlled temperatures (usually below 0°C) to prevent over-nitration.
- Workup : The reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent like ethyl acetate.
Key Observations:
- The position-specific nitration is achieved due to the electronic properties of the indazole ring.
- Yield optimization depends on the reaction temperature and concentration of the acids.
Oxidative Nitration Using Metal Catalysts
Another approach involves oxidative nitration using metal catalysts, such as cerium ammonium nitrate (CAN), in combination with a carboxylic acid precursor. This method is often employed for selective nitration without affecting other functional groups.
Procedure:
- Starting Material : Indazole derivative with a carboxylic acid group.
- Reagents : Cerium ammonium nitrate (CAN) and nitric oxide donors.
- Conditions : Reaction carried out in an organic solvent like acetonitrile under mild heating (40–60°C).
- Workup : Purification via recrystallization or column chromatography.
Advantages:
- High selectivity for the nitro group at the 5-position.
- Reduced side reactions compared to traditional nitration methods.
Functional Group Conversion from Nitro Precursors
This method converts nitro precursors into this compound through functional group transformations. For example, methyl esters of nitroindazole derivatives can be hydrolyzed to form the carboxylic acid.
Procedure:
- Starting Material : 5-Nitroindazole methyl ester.
- Reagents : Hydrolyzing agents such as sodium hydroxide or potassium hydroxide.
- Conditions : Reaction performed in aqueous or alcoholic solutions at elevated temperatures (60–80°C).
- Workup : Acidification with hydrochloric acid followed by filtration.
Notes:
- This method is particularly useful for large-scale synthesis due to its simplicity and cost-effectiveness.
Diazotization and Subsequent Nitration
Diazotization followed by nitration can be used to synthesize nitroindazoles from aminoindazole precursors. This method is highly effective for introducing nitro groups at specific positions on aromatic rings.
Procedure:
- Starting Material : Aminoindazole derivatives.
- Reagents : Sodium nitrite, hydrochloric acid, and a nitrating agent.
- Conditions : Diazotization conducted at low temperatures (0–5°C), followed by nitration at room temperature.
- Workup : Neutralization and purification via solvent extraction.
Observations:
- This method allows precise control over substitution patterns on the indazole ring.
Data Table Summary
Method | Starting Material | Key Reagents | Conditions | Advantages |
---|---|---|---|---|
Direct Nitration | Indazole-7-carboxylic acid | Nitric acid, sulfuric acid | <0°C | Simple setup |
Oxidative Nitration | Indazole derivative | Cerium ammonium nitrate | 40–60°C | High selectivity |
Functional Conversion | Nitroindazole methyl ester | Sodium hydroxide | 60–80°C | Cost-effective |
Diazotization | Aminoindazole derivatives | Sodium nitrite, HCl | 0–5°C | Precise substitution control |
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1H-indazole-7-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Catalysts: Palladium, sulfuric acid.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Indazoles: Formed by nucleophilic aromatic substitution.
Esters: Formed by esterification of the carboxylic acid group.
Scientific Research Applications
5-Nitro-1H-indazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting nitric oxide synthase.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Nitro-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of nitric oxide synthase, an enzyme responsible for the production of nitric oxide. By inhibiting this enzyme, the compound can modulate various physiological processes, including inflammation and immune response.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
This section compares 5-nitro-1H-indazole-7-carboxylic acid with structurally related compounds, focusing on substituent positions, functional groups, and physicochemical properties.
Key Compounds for Comparison
Substituent Position and Functional Group Effects
- Nitro Group Position : Moving the nitro group from position 5 (target compound) to 6 (e.g., 6-nitro-1H-indazole-3-carboxylic acid) alters electron distribution. The 5-nitro configuration may enhance intramolecular interactions with the carboxylic acid group, whereas the 6-nitro isomer could exhibit different reactivity in electrophilic substitution reactions .
- Carboxylic Acid vs. Methyl Ester : The methyl ester derivative (CAS: 632291-85-1) replaces the carboxylic acid’s hydroxyl group with a methoxy moiety, reducing polarity and increasing lipid solubility. This modification is critical for improving membrane permeability in drug candidates .
- Indazole vs. Indazoles generally exhibit stronger hydrogen-bonding capacity due to the additional nitrogen .
Biological Activity
5-Nitro-1H-indazole-7-carboxylic acid (5-NICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
5-NICA has the molecular formula and features both a nitro group and a carboxylic acid group, which contribute to its reactivity and biological activity. The presence of these functional groups allows for various interactions with biological targets, making it a versatile compound in drug development.
Enzyme Inhibition
5-NICA primarily acts as an inhibitor of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). By inhibiting NOS, 5-NICA can modulate physiological processes such as inflammation and immune response, which are critical in various disease states.
Anticancer Activity
Research indicates that 5-NICA exhibits anticancer properties by inducing apoptosis in cancer cells. It has been shown to affect different cancer cell lines, including those resistant to conventional therapies. Its mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .
Biological Activities
The biological activities of 5-NICA can be summarized as follows:
- Anticancer : Induces apoptosis in various cancer cell lines.
- Anti-inflammatory : Modulates inflammatory responses through NOS inhibition.
- Antimicrobial : Exhibits activity against certain bacterial strains.
Case Studies and Research Findings
-
Anticancer Studies
A study evaluated the effects of 5-NICA on HT-29 colorectal cancer cells. The compound was found to significantly reduce cell viability at concentrations as low as 10 µg/mL, demonstrating its potential as an anticancer agent . -
Inflammation Modulation
In an animal model of inflammation, administration of 5-NICA resulted in reduced levels of pro-inflammatory cytokines, indicating its effectiveness in modulating immune responses. -
Antimicrobial Activity
In vitro studies showed that 5-NICA inhibited the growth of several bacterial strains, suggesting its potential application as an antimicrobial agent .
Comparative Analysis with Similar Compounds
Compound | Structure Features | Biological Activity |
---|---|---|
1H-Indazole-7-carboxylic acid | Lacks nitro group | Less reactive; limited biological activity |
5-Amino-1H-indazole-7-carboxylic acid | Reduced form of 5-NICA | Different pharmacological profile |
5-Nitroindazole | Lacks carboxylic acid group | Varying solubility; different reactivity |
Research Applications
5-NICA serves as a valuable building block in synthetic chemistry and is explored for its potential applications in drug development. Its dual functionality allows for the synthesis of more complex heterocyclic compounds, enhancing its utility in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Nitro-1H-indazole-7-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of this compound typically involves multi-step functionalization of indazole precursors. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids can introduce substituents at specific positions, followed by nitration and carboxylation steps. Reaction parameters such as temperature, catalyst loading (e.g., palladium acetate), and base selection (e.g., sodium carbonate) critically affect yield and purity. Evidence from analogous indazole syntheses suggests that optimizing the stoichiometry of phenylboronic acid derivatives and ensuring anhydrous conditions improve efficiency .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
X-ray crystallography remains the gold standard for unambiguous structural confirmation. Programs like SHELXL (for refinement) and SHELXT (for space-group determination) are widely used to analyze diffraction data, particularly for resolving nitro and carboxyl group orientations . Complementary techniques include:
- NMR : H and C NMR to verify aromatic proton environments and substituent effects.
- HPLC-MS : To assess purity and molecular ion peaks (e.g., [M+H]).
- FT-IR : For identifying nitro (1520–1350 cm) and carboxylic acid (2500–3300 cm) functional groups.
Q. What safety precautions are necessary when handling this compound?
While specific safety data for this compound is limited, analogous nitroindazoles suggest hazards such as skin/eye irritation and respiratory sensitization. Key precautions include:
- PPE : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- First Aid : Immediate rinsing with water for skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for nitroindazole derivatives?
Discrepancies often arise in electronic properties (e.g., nitro group orientation) or reactivity. A systematic approach includes:
- Cross-Validation : Compare DFT-calculated electrostatic potential maps with experimental X-ray charge density analysis .
- Kinetic Studies : Probe reaction intermediates via stopped-flow spectroscopy to validate mechanistic hypotheses.
- Crystallographic Refinement : Use SHELXL’s twin refinement tools to resolve ambiguities in electron density maps .
Q. What strategies optimize the regioselective nitration of indazole-7-carboxylic acid precursors?
Regioselectivity challenges in nitration arise from competing electrophilic aromatic substitution pathways. Strategies include:
- Directing Groups : Utilize the carboxylic acid moiety as a meta-directing group, coupled with mixed acid systems (e.g., HNO/HSO) to favor nitration at the 5-position.
- Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to alter electronic effects.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nitro-group incorporation efficiency .
Q. How can researchers address low yields in carboxylation steps during synthesis?
Low yields often stem from side reactions (e.g., decarboxylation). Mitigation approaches include:
- Catalyst Optimization : Transition from palladium to copper-mediated carboxylation for improved stability.
- Temperature Control : Maintain sub-100°C conditions to prevent thermal decomposition.
- Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent solubility .
Q. What methodologies are recommended for analyzing trace impurities in this compound?
Impurity profiling requires high-resolution techniques:
- LC-HRMS : Identify byproducts via exact mass matching (e.g., de-nitro or hydroxylated analogs).
- NMR Relaxation Editing : Suppress signals from the main compound to highlight impurities in H NMR spectra.
- Reference Standards : Use certified materials (e.g., TRC-N901363-500MG) for calibration .
Q. Methodological Frameworks for Experimental Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?
- Feasible : Prioritize reactions with commercially available precursors (e.g., indazole-7-carboxylic acid derivatives) .
- Novel : Explore understudied applications, such as its role as a kinase inhibitor scaffold.
- Ethical : Adhere to institutional guidelines for hazardous waste disposal (nitro compounds are often environmentally persistent).
- Relevant : Align with trends in medicinal chemistry, such as fragment-based drug design .
Q. What experimental controls are critical for reproducibility in nitroindazole studies?
Properties
IUPAC Name |
5-nitro-1H-indazole-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)6-2-5(11(14)15)1-4-3-9-10-7(4)6/h1-3H,(H,9,10)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJHZWSGEIJEDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362578 | |
Record name | 5-Nitro-1H-indazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883290-89-9 | |
Record name | 5-Nitro-1H-indazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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